molecular formula C17H12N4O3S3 B6049667 N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-phenyl-1,2,3-thiadiazole-5-carboxamide

N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-phenyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B6049667
M. Wt: 416.5 g/mol
InChI Key: MFMNWJSEFFXSGG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to “N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-phenyl-1,2,3-thiadiazole-5-carboxamide” involves various strategies. For instance, a cascade halosulfonylation of 1,7-enynes has been established to synthesize densely functionalized 3,4-dihydroquinolin-2 (1H)-ones, which involves sulfonyl radical-triggered addition and cyclization sequences . Another approach is the regiodivergent sulfonylarylation of 1,3-enynes via nickel/photoredox dual catalysis, which allows for the synthesis of α-allenyl sulfones and (E)-1,3-dienyl sulfones with high selectivity .


Molecular Structure Analysis

The molecular structure of related sulfone compounds has been characterized using various techniques. For example, methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl)isoxazolidin-2-yl)acetate was characterized by XRD, FT-IR, UV-Vis, and NMR, and theoretical calculations were performed using density functional theory (DFT) to obtain detailed information about the molecular and chemical properties .


Chemical Reactions Analysis

The chemical reactions involving sulfone compounds are diverse. Visible-light-induced methylsulfonylation/bicyclization of C(sp3)-tethered 1,7-enynes using a DMSO/H2O system has been established, which involves C–S bond cleavage of DMSO . Radical addition cascade cyclization of 1,6-enynes with DMSO under transition-metal-free conditions has been used to access methylsulfonylated and carbonylated benzofurans .


Physical and Chemical Properties Analysis

The physical and chemical properties of sulfone compounds are influenced by their molecular structure. For example, the compound “3-(Methylsulfonyl)-1-propyne” is a functionalized alkyne with a methylsulfonyl group attached to the propyne moiety. This structure is of interest due to its potential applications in organic synthesis and material science.

Safety and Hazards

The safety data sheet for a related compound, 4-(Methylsulfonyl)benzenesulfonyl chloride, indicates that it is highly toxic and corrosive . It is recommended to avoid breathing its mist or vapors, and it should be used only outdoors or in a well-ventilated area .

Future Directions

The future directions for the study of “N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-phenyl-1,2,3-thiadiazole-5-carboxamide” and its related compounds are promising. For instance, a novel series of benzothiazole–piperazine hybrids were rationally designed, synthesized, and evaluated as multifunctional ligands against Alzheimer’s disease (AD). The results demonstrated that these novel hybrid molecules exhibit anticancer effects with potential estrogen receptor modulatory actions .

Properties

IUPAC Name

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-4-phenylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O3S3/c1-27(23,24)11-7-8-12-13(9-11)25-17(18-12)19-16(22)15-14(20-21-26-15)10-5-3-2-4-6-10/h2-9H,1H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFMNWJSEFFXSGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(N=NS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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